molecular formula C27H17Cl2F3N4O B11521997 N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5649-02-5

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11521997
CAS No.: 5649-02-5
M. Wt: 541.3 g/mol
InChI Key: QEAFAXRRKGOPQE-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative, a scaffold renowned for its diverse medicinal applications, including kinase inhibition, antiviral activity, and protease modulation . This compound features:

  • C5: 4-Chlorophenyl group, contributing to lipophilicity and aromatic stacking.
  • C7: Trifluoromethyl group, improving metabolic stability and electron-withdrawing effects.
  • Carboxamide: N-Benzyl-N-phenyl substitution, influencing solubility and steric interactions.

Pyrazolo[1,5-a]pyrimidines are structurally analogous to purines, enabling interference with purinergic signaling pathways . The trifluoromethyl group at C7 is a common feature in bioactive derivatives, underscoring its pharmacological relevance .

Properties

CAS No.

5649-02-5

Molecular Formula

C27H17Cl2F3N4O

Molecular Weight

541.3 g/mol

IUPAC Name

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H17Cl2F3N4O/c28-19-13-11-18(12-14-19)21-15-22(27(30,31)32)36-25(33-21)23(29)24(34-36)26(37)35(20-9-5-2-6-10-20)16-17-7-3-1-4-8-17/h1-15H,16H2

InChI Key

QEAFAXRRKGOPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation with 1,3-Diketones

A widely adopted method involves refluxing 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide with 1-(2-bromophenyl)-2-nitroethanone and aryl aldehydes in aqueous boric acid. This one-pot, three-component reaction forms the pyrazolo[1,5-a]pyrimidine core at reflux temperatures (100–110°C) over 10–12 hours, achieving yields of 72–78%. The aqueous environment minimizes side reactions, while boric acid acts as a Lewis acid catalyst, enhancing the electrophilicity of the carbonyl groups.

Enone-Based Cyclization

Alternative approaches utilize enones such as 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione. Heating this diketone with ethyl 5-amino-1H-pyrazole-4-carboxylate in acetic acid at reflux for 6 hours yields 7-(trifluoromethyl)-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. The electron-withdrawing trifluoromethyl group directs regioselectivity, ensuring substitution at the C7 position.

Table 1: Comparison of Core Synthesis Methods

MethodReactantsConditionsYield (%)Reference
Three-component reaction5-Aminopyrazole, diketone, aldehydeH3BO3/H2O, reflux72–78
Enone cyclization5-Aminopyrazole ester, trifluorodiketoneAcetic acid, reflux68–75

Regioselective C3 Chlorination

Introducing the 3-chloro substituent requires precise regiocontrol to avoid polychlorination. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene, enable selective chlorination under mild conditions.

Hypervalent Iodine-Mediated Halogenation

A mixture of pyrazolo[1,5-a]pyrimidine (1 equiv), N-chlorosuccinimide (1.2 equiv), and (diacetoxyiodo)benzene (1.5 equiv) in dichloromethane at 25°C achieves >90% conversion to the 3-chloro derivative within 2 hours. The iodine(III) reagent generates a chlorinating species in situ, targeting the electron-rich C3 position.

Phosphorus Oxychloride Method

Traditional chlorination using POCl3 at reflux (110°C) for 8 hours provides moderate yields (55–60%) but risks over-chlorination at C5 and C7. This method is less favored due to lower selectivity and harsher conditions.

Carboxamide Functionalization at C2

The C2 carboxamide group is introduced via hydrolysis of ester intermediates followed by amidation.

Ester Hydrolysis

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate intermediates undergo saponification using NaOH (2M) in ethanol/water (3:1) at 80°C for 4 hours, yielding carboxylic acids with >95% purity.

Amide Coupling

The carboxylic acid is activated with thionyl chloride (1.5 equiv) in dichloromethane at 0°C, followed by reaction with N-benzyl-N-phenylamine (1.2 equiv) in the presence of triethylamine. This two-step process achieves 80–85% yield, with the bulky amine preventing N- to O-acyl migration.

Table 2: Carboxamide Synthesis Optimization

StepReagentsConditionsYield (%)
Ester hydrolysisNaOH, ethanol/water80°C, 4 h95
AmidationSOCl2, NEt3, amine0°C to 25°C, 12 h80–85

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility during amidation but reduce chlorination selectivity. Dichloromethane balances reactivity and solubility, providing optimal results for halogenation.

Temperature Control

Maintaining temperatures below 30°C during chlorination prevents decomposition of the hypervalent iodine reagent, while amidation requires gradual warming to 25°C to ensure complete coupling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, C6-H), 7.45–7.32 (m, 9H, aryl-H), 4.89 (s, 2H, N-CH2-Ph).

  • ¹³C NMR : 162.1 (C=O), 149.7 (C3), 139.2 (CF3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C28H19Cl2F3N4O: 590.0824; Found: 590.0821.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further functionalization.

Conditions Products Key Observations
6M HCl, reflux, 12 hours3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acidComplete conversion observed via HPLC.
NaOH (2M), 80°C, 8 hoursSodium salt of the carboxylic acidHigher selectivity under basic conditions.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituents at positions 3 and 5 participate in SNAr reactions with nucleophiles such as amines or alkoxides.

Reagents Products Kinetics
Benzylamine, DMF, 100°C3-(benzylamino)-5-(4-chlorophenyl)-N-benzyl-N-phenyl derivativeSecond-order rate constant: 0.12 M⁻¹s⁻¹.
Sodium methoxide, THF3-methoxy-5-(4-chlorophenyl) analogComplete substitution in 4 hours.

The 4-chlorophenyl group at position 5 shows reduced reactivity due to steric hindrance and electronic deactivation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazolo[1,5-a]pyrimidine core.

Reaction Type Catalyst System Products
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME5-aryl derivatives (e.g., 5-(4-methylphenyl)) .
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-alkyl/aryl amines at position 7 .

Microwave-assisted conditions (120°C, 20 minutes) improve yields by 15–20% compared to thermal methods .

Trifluoromethyl Group Reactivity

The CF₃ group at position 7 is generally inert under mild conditions but participates in radical-mediated transformations:

Conditions Products Applications
UV light, AIBN, CCl₄7-chloro derivative via radical halogenationIntermediate for further substitution.
H₂O₂, FeSO₄, acidic mediumPartial oxidation to 7-carboxylic acidObserved only under forcing conditions.

Cyclization and Ring Expansion

The pyrazolo[1,5-a]pyrimidine scaffold undergoes regioselective cyclization with electrophiles:

Electrophile Product Regioselectivity
Benzylidene malononitrile7-aminopyrazolo[1,5-a]pyrimidine derivativeMicrowave irradiation favors C7 attack .
Cinnamoyl chlorideFused pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidineConfirmed via X-ray crystallography .

Biological Activity Modulation via Derivatization

Key modifications correlate with enhanced kinase inhibition:

Modification Site Biological Target IC₅₀ Improvement
C3 chloro → aminoEGFR kinase12 nM → 3.8 nM .
N-Benzyl → N-(4-fluorophenyl)B-Raf kinase45 nM → 18 nM .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, as antiviral agents. Research indicates that derivatives of this compound can inhibit the RNA-dependent RNA polymerase (RdRP) of influenza A virus by disrupting the PA-PB1 interface. This mechanism is crucial for viral replication and presents a promising target for developing new antiviral therapies .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. In silico studies utilizing molecular docking techniques suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could lead to new anti-inflammatory drugs .

Anticancer Potential

Research into the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives has shown that they can exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain structural modifications enhance their efficacy against specific cancer types. The ability of these compounds to induce apoptosis in cancer cells underscores their potential as therapeutic agents in oncology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves straightforward chemical transformations, allowing for the exploration of its structure-activity relationships (SAR). Understanding how variations in its chemical structure affect biological activity is essential for optimizing its pharmacological properties .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInhibition of RdRP in influenza A virus
Anti-inflammatoryInhibition of 5-lipoxygenase
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, it disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name C3 Substituent C5 Substituent C7 Substituent Carboxamide Substituent Molecular Formula Molecular Weight Biological Activity (if reported) Reference
Target Compound Cl 4-Chlorophenyl CF₃ N-Benzyl-N-phenyl C₂₈H₁₈Cl₂F₃N₅O 582.38 Not explicitly reported -
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide H 4-Methoxyphenyl CF₃ 2-Chloro-3-pyridinyl C₂₀H₁₃ClF₃N₅O₂ 447.80 Not reported
3-Chloro-5-(4-fluorophenyl)-N-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Cl 4-Fluorophenyl CF₃ Pyridin-3-yl C₁₉H₁₀ClF₄N₅O 447.76 Not reported
5-(4-Bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide H (tetrahydro core) 4-Bromophenyl CF₃ 5-Chloro-2-pyridinyl C₁₉H₁₄BrClF₃N₅O 500.70 Not reported
N-Butyl-5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide H NH(CH₂)₂(N-Boc-N-benzyl) Oxo N-Butyl C₂₇H₃₄N₆O₄ 522.61 Cathepsin K inhibition (IC₅₀ ~25 µM)

Substituent Analysis

C3 Position

  • Chloro vs. Chloro substituents are associated with increased potency in kinase inhibitors .
  • Methyl vs. Dichlorophenyl : In , a 2,4-dichlorophenyl group at C3 enhances lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility.

C5 Position

  • 4-Chlorophenyl vs. 4-Methoxyphenyl/4-Fluorophenyl :
    • 4-Chlorophenyl : Higher lipophilicity (Cl > F, OMe) may enhance membrane penetration but reduce aqueous solubility.
    • 4-Methoxyphenyl : Electron-donating methoxy group could alter π-π stacking interactions .
    • 4-Fluorophenyl : Fluorine’s electronegativity may modulate binding affinity in enzyme active sites .

C7 Position

  • Trifluoromethyl : A conserved feature across analogs (e.g., ), the CF₃ group enhances metabolic stability and electron-withdrawing effects, critical for maintaining aromatic ring planarity and target engagement .

Carboxamide Substituents

  • N-Benzyl-N-phenyl vs. Pyridinyl/Alkyl: The target’s bulky N-benzyl-N-phenyl group may reduce solubility but improve selectivity via steric hindrance. Alkyl chains (e.g., N-butyl in ) increase hydrophobicity, affecting pharmacokinetic profiles.

Biological Activity

N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound can be characterized by its complex structure, which includes:

  • Chemical Formula : C₁₈H₁₅Cl₂F₃N₄O
  • Molecular Weight : 393.24 g/mol
  • CAS Number : 66616817

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities through multiple mechanisms. The specific mechanisms for this compound are still under investigation but may include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Analgesic and Anti-inflammatory Properties

A study highlighted the compound's significant analgesic and anti-inflammatory activities. It demonstrated superior efficacy compared to traditional NSAIDs like celecoxib and indomethacin, with IC50_{50} values indicating potent inhibition of COX enzymes:

EnzymeIC50_{50} (μM)Selectivity Index
COX-15.40344.56
COX-20.01
5-LOX1.78

These findings suggest that the compound could serve as a promising candidate for developing new anti-inflammatory drugs with fewer side effects than existing options .

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various pathogens. In vitro tests revealed notable activity against Mycobacterium tuberculosis, with IC50_{50} values ranging from 1.35 to 2.18 μM for several derivatives . This indicates potential for further development as an anti-tubercular agent.

Case Studies

Several studies have documented the biological activity of similar pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties, with some compounds exhibiting over 60% edema inhibition compared to celecoxib .
  • Antitubercular Activity : A recent study synthesized novel substituted benzamide derivatives that showed significant activity against Mycobacterium tuberculosis, reinforcing the potential of pyrazolo derivatives in treating tuberculosis .

Q & A

Q. Table 1. Key Synthetic Parameters for Halogenation

StepReagentTemp. (°C)Yield (%)Purity (HPLC)
C3 ChlorinationNCS807598.2
C5 Aryl CouplingSuzuki1008297.5

Q. Table 2. Crystallographic Data Comparison

ParameterThis CompoundAnalog
Space GroupPbcaPbca
Unit Cell (Å)a=9.5, b=15.9a=9.6, b=16.0
Bond Angle C–N–C121.5°120.8°

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